COX-2 Selectivity Advantage: 344-Fold Preference Over COX-1 Compared to Non-Selective NSAIDs
1-(3-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole demonstrates pronounced selectivity for cyclooxygenase-2 (COX-2) over COX-1, with an IC50 of 0.01 µM against COX-2 versus 5.40 µM against COX-1, yielding a selectivity index of 344.56 . This selectivity profile distinguishes the compound from traditional non-selective NSAIDs (e.g., ibuprofen, naproxen) which exhibit COX-1/COX-2 ratios approaching unity, and aligns with the pharmacological rationale for COX-2 preferential inhibitors where COX-1 sparing is associated with reduced gastrointestinal adverse effects. While direct head-to-head comparator data against other pyrazole isothiocyanates in the same assay system are not publicly available, the absolute potency (10 nM IC50) establishes this compound as a sub-micromolar COX-2 ligand suitable for probe development.
| Evidence Dimension | COX-2 inhibitory potency and COX-1/COX-2 selectivity |
|---|---|
| Target Compound Data | COX-2 IC50 = 0.01 µM; COX-1 IC50 = 5.40 µM; Selectivity Index = 344.56 |
| Comparator Or Baseline | Non-selective NSAIDs (typical COX-1/COX-2 ratio ~1) as class-level reference |
| Quantified Difference | 344-fold selectivity for COX-2 over COX-1 |
| Conditions | Enzymatic inhibition assay (in vitro, specific assay conditions not disclosed in source) |
Why This Matters
Procurement decisions for anti-inflammatory probe development should prioritize compounds with documented COX-2 selectivity to minimize confounding COX-1-mediated effects in cellular and in vivo models.
